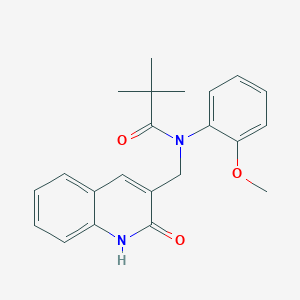
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide, also known as HQP-1351, is a novel small-molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of bacterial infections. HQP-1351 belongs to a class of compounds called pivaloyl esters, which have been shown to be effective against a wide range of bacterial pathogens.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide involves the inhibition of bacterial DNA gyrase, an essential enzyme that is involved in the replication and transcription of bacterial DNA. By targeting this enzyme, N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide disrupts the normal functioning of the bacterial cell, leading to cell death.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide has been shown to have minimal toxicity in preclinical studies, with no significant adverse effects observed in animal models. The compound has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide is its broad-spectrum activity against a wide range of bacterial pathogens, including those that are resistant to multiple antibiotics. However, the compound is still in the early stages of development, and further studies are needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several potential directions for future research on N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide. One area of interest is the development of combination therapies that include N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide and other antibiotics to enhance its efficacy against resistant bacterial strains. Another area of research is the development of new formulations of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide that can be administered in different ways, such as inhalation or topical application, to target specific types of infections. Finally, further studies are needed to determine the safety and efficacy of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide in humans, and to establish its role in the treatment of bacterial infections.
Métodos De Síntesis
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide involves several steps, including the preparation of the starting materials, the formation of the pivaloyl ester, and the coupling of the quinoline and phenyl groups. The final product is obtained through a series of purification and characterization steps.
Aplicaciones Científicas De Investigación
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide has been extensively studied in preclinical models and has shown promising results in the treatment of a variety of bacterial infections, including those caused by multidrug-resistant pathogens. The compound has been shown to have potent activity against Gram-negative bacteria, including Pseudomonas aeruginosa and Acinetobacter baumannii, as well as Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-2,2-dimethyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-22(2,3)21(26)24(18-11-7-8-12-19(18)27-4)14-16-13-15-9-5-6-10-17(15)23-20(16)25/h5-13H,14H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVAUIIKOVMKJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N(CC1=CC2=CC=CC=C2NC1=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2,2-dimethyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

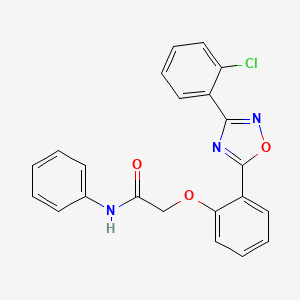
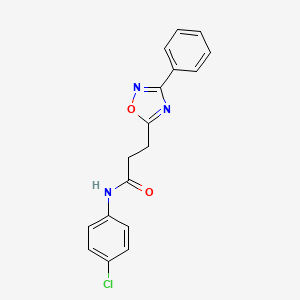
![(Z)-4-((2-(2,7-dimethylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)benzoic acid](/img/structure/B7693897.png)
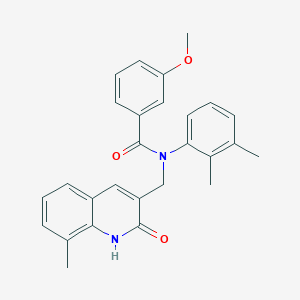
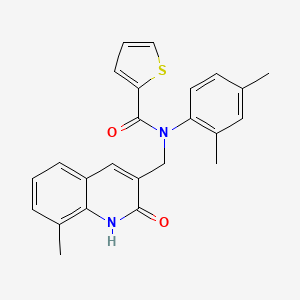
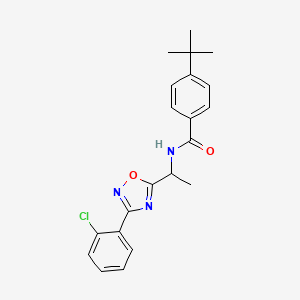
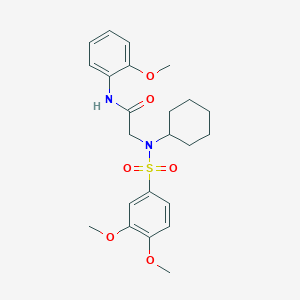
![2-[4-(Butylsulfamoyl)phenoxy]acetamide](/img/structure/B7693932.png)


![2-(N-cyclohexylmethanesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B7693942.png)
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7693950.png)

